N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
“N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an orange-red solid . It is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole ring and the attachment of the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide groups . The yield of the synthesis process is reported to be 90% .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, FT-IR, and GCMS data provide detailed information about its chemical structure .Scientific Research Applications
Synthesis and Structural Analysis
One aspect of research involves the synthesis and crystal structure analysis of related compounds, which serves as a foundational step for understanding their chemical properties and potential applications in drug development and material science. For instance, the synthesis and crystal structure of a compound with a similar structural motif was explored, providing insights into its crystallization and molecular interactions (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Activities
Research on related thiazole and carboxamide derivatives has demonstrated promising antimicrobial and anticancer properties. The design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity, suggesting potential for the development of new antibiotics (Palkar et al., 2017). Furthermore, compounds featuring a 3,4-dimethoxybenzyl moiety have been studied for their cytotoxic activity, indicating their relevance in anticancer drug development (Deady et al., 2003).
Synthesis of Novel Derivatives
The synthesis of novel derivatives incorporating similar structural features has been a focus of research, aiming to discover compounds with enhanced biological activities or specific chemical properties. For example, the synthesis of novel arylazothiazole disperse dyes containing selenium, intended for dyeing polyester fibers, demonstrates the versatility of related compounds in material science applications (Khalifa et al., 2015).
Fluorescence Studies
The fluorescence properties of carboxamide derivatives have been studied, revealing their potential application in the development of fluorescent probes and sensors. Quenching studies of specific carboxamide compounds have provided valuable information on their interaction with various solvents and quenchers, contributing to the understanding of their photophysical properties (Patil et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets.
Biochemical Pathways
Thiazoles are known to be involved in various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazoles have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the environment .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-14-8-7-12(9-17(14)25-2)13-11-28-20(21-13)22-19(23)18-10-26-15-5-3-4-6-16(15)27-18/h3-9,11,18H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOIOFHYQZUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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